Dmt-Pro-Tmp-Phe-NH2

Description

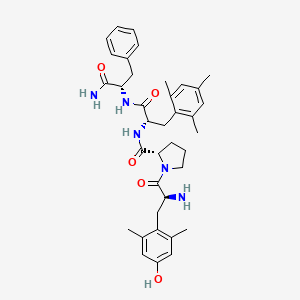

Structure

3D Structure

Properties

Molecular Formula |

C37H47N5O5 |

|---|---|

Molecular Weight |

641.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C37H47N5O5/c1-21-14-22(2)29(23(3)15-21)20-32(35(45)40-31(34(39)44)18-26-10-7-6-8-11-26)41-36(46)33-12-9-13-42(33)37(47)30(38)19-28-24(4)16-27(43)17-25(28)5/h6-8,10-11,14-17,30-33,43H,9,12-13,18-20,38H2,1-5H3,(H2,39,44)(H,40,45)(H,41,46)/t30-,31-,32-,33-/m0/s1 |

InChI Key |

NHSNBLRALWOIIA-YRCZKMHPSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N)C |

Origin of Product |

United States |

Pharmacological Characterization of Opioid Receptor Interactions

Opioid Receptor Binding Affinity Profiling

Dmt-Pro-Tmp-Phe-NH2 exhibits high binding affinity for the mu-opioid receptor (MOPr) escholarship.orgumich.eduescholarship.org. Quantitative binding studies have reported IC50 values as low as 0.21 nM bindingdb.org and a range of Ki values between 0.069 and 0.32 nM researchgate.net. These findings are consistent with general descriptions of subnanomolar MOPr binding affinities for this class of compounds escholarship.orgescholarship.org.

| Receptor | Assay Type | Affinity Value (nM) | Source |

| MOPr | IC50 | 0.21 | bindingdb.org |

| MOPr | Ki | 0.069 - 0.32 | researchgate.net |

The compound this compound demonstrates affinity for the delta-opioid receptor (DOPr) escholarship.orgescholarship.org. While some literature describes high binding affinity for both MOPr and DOPr escholarship.orgumich.eduescholarship.org, more specific quantitative data suggests a binding affinity in the range of 491-3451 nM (Ki) researchgate.net or an IC50 of 1.00E+4 nM bindingdb.org. One study explicitly notes that delta-opioid receptor affinities for related analogues were "inconsequential" researchgate.net.

| Receptor | Assay Type | Affinity Value (nM) | Source |

| DOPr | Ki | 491 - 3451 | researchgate.net |

| DOPr | IC50 | 1.00E+4 | bindingdb.org |

The affinity of this compound for the kappa-opioid receptor (KOPr) is characterized as weak researchgate.netescholarship.org. Studies indicate a general lack of high affinity for KOPr when compared to its interactions with MOPr and DOPr researchgate.net.

| Receptor | Assay Type | Affinity Value (nM) | Description | Source |

| KOPr | General | Weak | N/A | researchgate.netescholarship.org |

In Vitro Functional Assays for Receptor Efficacy

In vitro functional assays confirm that this compound acts as a potent agonist at the MOPr escholarship.orgescholarship.org. Quantitative evaluations have shown IC50 values for MOPr agonist activity ranging from 0.12 to 14.4 nM researchgate.net. This compound has also been noted to be 2- to 5-fold more potent than endomorphin-2 (EM-2) in its MOPr agonist activity researchgate.net.

| Receptor | Assay Type | Activity Value (nM) | Description | Source |

| MOPr | IC50 | 0.12 - 14.4 | Agonist | researchgate.net |

Functional assays demonstrate that this compound exhibits antagonist activity at the DOPr escholarship.orgescholarship.org. It is described as having a moderate DOPr antagonist activity in vitro escholarship.orgescholarship.org and a potent mixed mu-agonism/delta-antagonism profile researchgate.net. For some related analogues, delta-agonism was abolished with IC50 values exceeding 10,000 nM (10 μM) researchgate.net.

| Receptor | Assay Type | Activity Value (nM) | Description | Source |

| DOPr | IC50 | > 10,000 | Antagonist | researchgate.net |

Compound List

this compound

Endomorphin-2 (EM-2)

Dmt (2',6'-dimethyltyrosine)

Tmp (2',4',6'-trimethylphenylalanine)

H-Dmt-Pro-Dmp-Phe-NH2

Dmp (2',6'-dimethylphenylalanine)

H-Dmt-Pro-Trp-D-1-Nal-NH2

H-Dmt-Pro-Phe-NH-C2H4-Ph

H-Dmt-c[D-Orn-2-Nal-D-Pro-Gly]

H-Tyr-c(SS).[D-Cys-1-Nal-Nle-Cys]X (where X = NH2 or OH)

H-Dmt-c(SCH2CH2S)[D-Cys-Aic-D-Pen]OH (KSK-103)

H-Dmt-c(SCH2CH2S)[D-Cys-Aic-D-Pen]Ser(Glc)-NH2

U-69593

Morphine

Analysis of Mixed Agonist/Antagonist Pharmacological Profiles

This compound has been characterized as a potent mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist researchgate.netumich.edumdpi.comnih.govescholarship.org. This mixed pharmacological profile suggests a complex interaction with the opioid receptor system, where it can activate one receptor subtype while blocking another. Specifically, studies have shown that modifications to endomorphin-2, such as the introduction of 2',4',6'-trimethylphenylalanine (Tmp) at the third position, can confer this mixed MOR agonist/DOR antagonist activity umich.edumdpi.com. This contrasts with the typical selectivity of endogenous endomorphins, which primarily interact with MOR umich.edu. The presence of N,N-dimethyltyrosine (Dmt) at the N-terminus further enhances binding affinities and potency at both MOR and DOR researchgate.netunipd.itnih.gov.

Downstream Signaling Pathway Investigations

The downstream signaling pathways modulated by this compound are characteristic of G-protein coupled receptor (GPCR) activation, with particular attention paid to G-protein and β-arrestin signaling.

G-Protein Coupled Receptor (GPCR) Signaling Modulations

As an opioid peptide, this compound interacts with MOR and DOR, which are GPCRs biomolther.org. Upon activation, these receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylate cyclase activity and modulation of ion channel activity biomolther.orgidrblab.netnih.gov. The specific GPCR signaling modulations by this compound are linked to its mixed agonist/antagonist profile. While it acts as a MOR agonist, its downstream effects are mediated through the MOR's coupling to G proteins researchgate.netbiomolther.org.

Adenylate Cyclase Activity Regulation

Opioid receptor activation, particularly through Gαi/o coupling, leads to the inhibition of adenylate cyclase activity biomolther.orgidrblab.netnih.gov. This reduction in cyclic AMP (cAMP) production is a hallmark of MOR and DOR signaling. While specific data detailing the extent of adenylate cyclase inhibition by this compound is not explicitly detailed in the provided search results, its function as a MOR agonist implies this inhibitory effect on adenylate cyclase researchgate.netbiomolther.org.

Ion Channel Modulation

Opioid receptor activation is known to modulate ion channels, primarily by increasing potassium ion conductance (GIRK channels) and decreasing calcium ion currents, which collectively inhibit neurotransmitter release idrblab.net. This compound, by activating the MOR, is expected to influence these ion channel activities as part of its downstream signaling cascade researchgate.netescholarship.orgidrblab.net. Research on related opioid peptides indicates modulation of neuronal ion channels, contributing to effects on neuronal excitability and pain perception frontiersin.org.

Beta-Arrestin Recruitment Studies and Biased Agonism

The concept of biased agonism, where ligands preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin), is relevant to this compound. Some studies on endomorphin analogs suggest that modifications can lead to reduced β-arrestin recruitment umich.edunih.gov. Specifically, it has been reported that certain endomorphin-derived peptides, including those with modifications similar to this compound, might be devoid of β-arrestin2 recruitment activity, suggesting a bias towards G-protein signaling umich.edu. This bias is considered a potential strategy for developing analgesics with fewer adverse effects, such as tolerance and dependence umich.edunih.govencyclopedia.pub. The precise β-arrestin recruitment profile for this compound would require specific experimental data, but its classification as a mixed agonist/antagonist with potential for reduced side effects aligns with the principles of biased agonism umich.edunih.gov.

Structure Activity Relationship Sar Studies of Dmt Pro Tmp Phe Nh2 and Its Analogues

Impact of N-Terminal 2',6'-Dimethyltyrosine (Dmt) Substitution

The substitution of the natural N-terminal tyrosine with Dmt is a key strategy in the design of potent opioid ligands. This modification significantly influences the peptide's interaction with opioid receptors.

Enhanced Receptor Binding Affinity and Agonist Potency

The introduction of Dmt at the first position generally leads to a substantial increase in binding affinity across all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). researchgate.net The two methyl groups on the aromatic ring of the tyrosine residue enhance lipophilic interactions with the receptor binding pocket. researchgate.net This increased affinity is a critical factor in the high potency observed in many Dmt-containing opioid peptides. researchgate.net In silico studies on the potent agonist [Dmt]-DALDA have suggested that these methyl groups form additional beneficial contacts with residues such as Tyr148 and Tyr326 in the mu-opioid receptor (MOPr). researchgate.net This enhanced binding translates to greater agonist potency in functional assays.

Influence on Opioid Receptor Selectivity

While Dmt universally enhances affinity, its effect on receptor selectivity is more complex and context-dependent. The substitution can sometimes result in ligands with poor selectivity between the different opioid receptor types. nih.gov However, the Dmt residue is also a cornerstone of highly selective ligands. For instance, the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is renowned for producing compounds with extraordinary delta-opioid receptor (DOPr) antagonist activity and high selectivity. acs.orgmdpi.comnih.gov The ultimate selectivity profile of a Dmt-containing peptide is therefore a composite result of the Dmt residue and the conformational constraints imposed by the rest of the peptide sequence.

Comparison with Tyrosine-1 Analogues

When compared directly to their endogenous counterparts containing tyrosine at the N-terminus, Dmt-1 analogues consistently demonstrate superior binding and activity. A prime example is the comparison between H-Dmt-Tic-OH and its tyrosine analogue, Tyr-Tic. The Dmt-containing compound exhibits exceptionally high affinity for the delta receptor (Kiδ = 0.022 nM) and remarkable selectivity (Kiµ/Kiδ = 150,000), whereas the Tyr-Tic analogues interact only weakly with delta receptors. acs.orgnih.gov This stark difference underscores the profound impact of the dimethyl substitution on receptor interaction.

| Compound | δ Receptor Binding (Kiδ, nM) | µ Receptor Binding (Kiµ, nM) | Selectivity (Kiµ/Kiδ) |

| H-Dmt-Tic-OH | 0.022 | 3300 | 150,000 |

| Tyr-Tic Analogues | Weak Interaction | Weak Interaction | N/A |

Data sourced from studies on Dmt-Tic pharmacophores. acs.orgnih.gov

Role of 2',4',6'-Trimethylphenylalanine (Tmp) at Position 3

The incorporation of the heavily alkylated amino acid 2',4',6'-trimethylphenylalanine (Tmp) at the third position is a distinctive feature that confers a mixed and nuanced pharmacological profile.

Conferring Mixed MOPr Agonist/DOPr Antagonist Properties

The presence of Tmp is instrumental in creating ligands with a bifunctional profile of mu-opioid receptor (MOPr) agonism and delta-opioid receptor (DOPr) antagonism. acs.orgnih.govnih.gov This specific profile is of significant therapeutic interest, as co-administration of a MOPr agonist with a DOPr antagonist has been shown to produce potent analgesia while reducing the development of tolerance and dependence that plagues traditional opioid therapies. acs.orgnih.gov

A closely related peptide, CYX-6 (H-Dmt-Pro-Tmp-Tmp-NH2), which shares the Dmt-Pro-Tmp core, exemplifies this principle. It is characterized as a mixed-function ligand with MOPr agonist and DOPr/KOPr antagonist properties. nih.gov This suggests that the Tmp residue in the Dmt-Pro-Tmp-Phe-NH2 scaffold is a key determinant of its mixed efficacy, driving the molecule to activate MOPr while simultaneously blocking DOPr.

Alkylation Effects on Receptor Affinity and Efficacy

The extensive alkylation—the three methyl groups on the phenylalanine ring of Tmp—plays a crucial role in fine-tuning receptor affinity and functional activity. These methyl groups increase the lipophilicity and steric bulk of the side chain, influencing how the peptide fits into and interacts with the receptor's binding pocket. This structural feature can restrict the conformational freedom of the peptide, locking it into a shape that is favorable for a specific interaction profile (e.g., agonist at one receptor, antagonist at another). While the precise SAR of the trimethyl substitution on Tmp is less documented than that of Dmt, the observed potent and mixed activity of Tmp-containing peptides like CYX-6 indicates that this alkylation is essential for achieving the desired bifunctional MOPr agonist/DOPr antagonist profile. nih.gov

Compound Names Table

| Abbreviation | Full Name |

| Dmt | 2',6'-Dimethyltyrosine |

| Pro | Proline |

| Tmp | 2',4',6'-Trimethylphenylalanine |

| Phe | Phenylalanine |

| Tyr | Tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| DALDA | Tyr-D-Arg-Phe-Lys-NH2 |

| MOPr | Mu-Opioid Receptor |

| DOPr | Delta-Opioid Receptor |

| KOPr | Kappa-Opioid Receptor |

Contribution of Proline (Pro) at Position 2

Conformational Constraints and Amide Bond OrientationProline is unique among the proteinogenic amino acids because its side chain is cyclized back onto the backbone amide nitrogen, forming a pyrrolidine (B122466) ring. This rigid structure imposes significant conformational constraints on the peptide backbone. The presence of Pro at position 2 restricts the possible values of the phi (Φ) dihedral angle to a narrow range (approximately -60°), which in turn limits the overall conformational flexibility of the peptide.

This rigidity is crucial for orienting the pharmacophoric groups—specifically the Dmt at position 1 and the aromatic residue at position 3—into a conformation that is optimal for receptor recognition and binding. The constrained nature of the Tyr/Dmt-Pro amide bond helps to establish a specific turn structure in the peptide, which is believed to be the bioactive conformation for interacting with the μ-opioid receptor.

Significance of Phenylalanine (Phe) at Position 4 and C-Terminal Amidation

The C-terminal region of the peptide, comprising the Phenylalanine at position 4 and the terminal amide group, is another critical determinant of its pharmacological profile.

Effects on Receptor Affinity and SelectivityThe Phenylalanine residue at position 4 is a key component of the endomorphin pharmacophore. Its aromatic side chain is involved in crucial hydrophobic and/or aromatic interactions within the binding pocket of the opioid receptor. This residue is considered an essential "message" component of the peptide sequence, responsible for triggering the receptor's response.

Modifications at this position generally lead to a significant loss of affinity and activity, underscoring its importance. The Phe⁴ side chain is thought to interact with a specific sub-pocket of the receptor, and this interaction is vital for both high-affinity binding and signal transduction. While the primary focus of SAR studies has often been on positions 1 and 3, the conservation of Phe at position 4 across highly potent analogues points to its indispensable role in receptor recognition and activation.

Role of the C-Terminal Amide GroupMany biologically active peptides, including the endomorphins, feature a C-terminal amide (–CONH₂) instead of a free carboxylate group (–COOH). This post-translational modification is not trivial and has profound effects on the peptide's properties.

The C-terminal amidation plays several important roles:

Increased Stability : The amide group enhances the peptide's resistance to degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. This can extend the biological half-life of the peptide. nih.gov

Enhanced Receptor Binding : The amide group is neutral, whereas a C-terminal carboxylate would be negatively charged at physiological pH. Removing this negative charge can prevent unfavorable electrostatic interactions within the receptor's binding site. biorxiv.org Furthermore, the amide group can act as a hydrogen bond donor, potentially forming an additional stabilizing interaction with the receptor. biorxiv.org

Studies comparing amidated peptides with their free-acid counterparts consistently show that the amide is crucial for high receptor affinity and activation. For instance, replacing the C-terminal amide of the peptide hormone Amylin with a carboxylate group resulted in a dramatic 58-fold reduction in receptor activation. nih.gov This demonstrates the critical importance of the C-terminal amide in ensuring potent biological activity.

Stereochemical Considerations in Peptide Design

Chirality of Amino Acid Residues and Biological Activity

With the exception of glycine, all amino acids used in protein synthesis are chiral, meaning they exist in two non-superimposable mirror-image forms, or enantiomers: the L- (levo) and D- (dextro) forms. In nature, the L-isomers are almost exclusively found in proteins and peptides. This homochirality is a fundamental characteristic of life and has significant implications for biological recognition and function. The enzymes and receptors in the body are themselves chiral and are therefore highly selective for the stereochemistry of their substrates and ligands.

The incorporation of non-natural D-amino acids into a peptide sequence is a common strategy in medicinal chemistry to modulate its properties. This substitution can have several effects:

Enhanced Stability: Peptides containing only L-amino acids are often susceptible to rapid degradation by proteases in the body. Since proteases are stereospecific for L-amino acids, substituting them with D-isomers can significantly increase the peptide's resistance to enzymatic cleavage, thereby prolonging its half-life and therapeutic effect. nih.gov

Altered Conformation: The introduction of a D-amino acid can induce significant changes in the peptide's secondary structure. For instance, it can disrupt or stabilize specific conformations like α-helices or β-turns. This conformational change can, in turn, affect the peptide's binding affinity and efficacy at its target receptor.

Modified Receptor Interaction: The side chains of amino acid residues are crucial for the interaction with the binding pocket of a receptor. Changing the chirality of a residue alters the spatial orientation of its side chain, which can either improve or hinder the key interactions required for biological activity.

A classic example illustrating the importance of stereochemistry can be found in the structure-activity relationship (SAR) studies of dermorphin (B549996) analogues. Dermorphin is a naturally occurring opioid peptide with high potency and selectivity for the µ-opioid receptor. Its native sequence is Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. The presence of a D-Alanine at the second position is crucial for its activity.

The following table presents data from a study on synthetic dermorphin analogues, where the stereochemistry of the Alanine residue at position 2 was varied.

Table 1: Biological Activity of Dermorphin Analogues with Stereochemical Modifications at Position 2

| Compound | Sequence | Analgesic Potency (Morphine = 1) |

|---|---|---|

| Dermorphin | Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ | 1000 |

| [L-Ala²]-Dermorphin | Tyr-L-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ | 1 |

| [Gly²]-Dermorphin | Tyr-Gly -Phe-Gly-Tyr-Pro-Ser-NH₂ | 0.5 |

The data clearly demonstrates that the substitution of D-Alanine with its L-enantiomer results in a dramatic 1000-fold decrease in analgesic potency. nih.gov This highlights the stringent stereochemical requirement of the µ-opioid receptor for this particular interaction. The substitution with the non-chiral amino acid Glycine also leads to a significant loss of activity. These findings underscore that the specific spatial orientation of the amino acid at this position is critical for optimal receptor binding and activation. The D-Ala residue helps to stabilize a specific β-turn conformation that is thought to be the bioactive conformation for µ-opioid receptor recognition. mdpi.com

Rational Design Principles for Opioid Peptidomimetics

Strategies for Developing Bi- or Multifunctional Opioid Ligands

A significant strategy in modern opioid drug discovery is the creation of bifunctional or multifunctional ligands that can interact with multiple opioid receptor subtypes or engage different signaling pathways simultaneously. This approach aims to leverage synergistic effects for enhanced analgesia while potentially mitigating adverse effects associated with single-receptor activation. Dmt-Pro-Tmp-Phe-NH2 exemplifies this strategy by acting as a μ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist mdpi.comumich.eduencyclopedia.pubresearchgate.netnih.govescholarship.org. The modification of the endomorphin-2 (EM-2) scaffold, specifically the substitution of the phenylalanine residue at position 3 with 2',4',6'-trimethylphenylalanine (Tmp), is crucial in conferring this dual activity umich.eduencyclopedia.pubnih.gov. This bifunctional profile is considered advantageous, as DOR antagonism has been shown to prevent or reduce the development of tolerance and physical dependence associated with MOR agonism nih.gov.

Design of Compounds with Improved Receptor Affinity and Potency

For this compound, specific binding data highlight its potent interaction with the MOR. BindingDB reports an IC50 value of 0.210 nM for the mu-type opioid receptor (MOR) in guinea pig ileum, indicating very high affinity bindingdb.org. Conversely, its affinity for the delta-type opioid receptor (DOR) in mouse vas deferens is considerably lower, with an IC50 of 1.00 x 10^4 nM bindingdb.org. This data underscores the compound's preference and high affinity for the MOR, aligning with its classification as a potent MOR agonist.

Table 1: Opioid Receptor Binding Affinity of this compound

| Target Receptor | Affinity (IC50) | Source Organism | Reference |

| Mu-type (MOR) | 0.210 nM | Guinea pig | bindingdb.org |

| Delta-type (DOR) | 1.00 x 10^4 nM | Mouse | bindingdb.org |

Development of Opioid Ligands with Desirable Pharmacological Profiles

The development of opioid ligands with desirable pharmacological profiles focuses on maximizing therapeutic benefits (e.g., analgesia) while minimizing unwanted side effects. The MOR agonist/DOR antagonist profile of this compound is considered a desirable characteristic. By simultaneously activating the MOR (responsible for analgesia) and blocking the DOR, this compound may offer a therapeutic advantage. As noted, DOR antagonism can prevent the development of tolerance and physical dependence, which are major clinical challenges with MOR agonists like morphine nih.gov. Furthermore, research suggests that certain bifunctional ligands, including those with this MOR agonist/DOR antagonist profile, may also be devoid of β-arrestin2 recruitment activity, which is linked to some of the undesirable side effects of opioids nih.govuq.edu.au.

Applications of Dmt-Containing Pharmacophores in Opioid Drug Discovery

The Dmt residue has emerged as a critical pharmacophore in the design of potent and selective opioid ligands. Its ability to significantly enhance receptor affinity and bioactivity has made it a favored modification in the development of numerous opioid peptidomimetics u-szeged.humedchemexpress.comresearchgate.net. This compound is a direct application of this principle, demonstrating how the strategic placement of Dmt, coupled with other modifications like Tmp, can yield compounds with specific, advantageous dual receptor activities. The this compound structure, derived from the endomorphin scaffold, showcases the successful translation of Dmt's beneficial properties into a molecule with a targeted pharmacological profile, contributing to the broader effort of discovering safer opioid analgesics.

This compound represents a well-designed opioid peptidomimetic that effectively integrates several rational design principles. Its bifunctional nature as a MOR agonist and DOR antagonist, coupled with the high MOR affinity conferred by the Dmt residue and the specific activity profile modulated by the Tmp substitution, positions it as a valuable compound in the ongoing quest for improved opioid-based therapeutics. The study of such molecules continues to advance our understanding of opioid receptor pharmacology and pave the way for the development of next-generation analgesics with enhanced efficacy and reduced side effect profiles.

Compound List:

this compound

Endomorphin-1 (EM-1)

Endomorphin-2 (EM-2)

Morphine

Nal (Naloxone)

b-FNA (β-funaltrexamine)

H-Dmt-Pro-Phe-NH-C2H4-Ph

H-Dmt-Pro-Trp-D-1-Nal-NH2

H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA)

H-Tyr-Tic-Phe-Phe-NH2 (TIPP-NH2)

H-Dmt-TicΨ[CH2NH]Phe-Phe-NH2 (DIPP-NH2[Ψ])

H-Dmt-Tic-NH-(CH2)3-Ph

Dmt(NMe2)-Tic-NH-1-adamantane

H-Dmt-Tic-Gly-NH-Bzl (UFP-505)

Dmt-Pro-Emp-Phe-NH2

Dmt-c[Lys-Phe-Phe-Asp]-NH2

Dmt-DAla-(R)-β2-1-Nal-Pro-NH2

H-Dmt-c[DLys-Phe(p-CF3)-Phe-Asp]-NH2

Biphalin

NMP-2200 (YrGFLS(O-βD-lactose)-NH2)

Metkephamid (H-Tyr-DAla-Gly-NMeMet-NH2)

H-Dmt-Pro-Phe-Phe-NH2

Tyr-(R)-Pip-Phe-Phe-NH2

Dmt-(R)-Pip-Phe-Phe-NH2

Tyr-(R)-Nip-Phe-Phe-NH2

Dmt-(R)-Nip-Phe-Phe-NH2

Tyr-(R)-β2-Ala-Phe-Phe-NH2

Dmt-(R)-β2-Ala-Phe-Phe-NH2

Tyr-(R)-β3-Ala-Phe-Phe-NH2

Dmt-(R)-β3-Ala-Phe-Phe-NH2

Tyr-Pro-(R)-β2-1-Nal-Phe-NH2

Dmt-Pro-(R)-β2-1-Nal-Phe-NH2

Tyr-Pro-(R)-β3-1-Nal-Phe-NH2

Dmt-Pro-Tmp-Tmp-NH2

H-Dmt-Tic-Asp *-Bid

H-Dft-Tic-Asp *-Bid

H-Tyr-Tic-Asp *-Bid

Deltorphin B

H-Dmt-Tic-Gly *-Bid

Dmt-Pro-Dmp-Phe-NH2

Dmt-Pro-1-Nal-NH2

Q & A

Q. What are the ethical and technical considerations for archiving this compound research data?

- Methodological Answer :

- Ethical Compliance : Anonymize human/animal data per IRB protocols.

- Technical Standards : Use lossless formats (e.g., .mzML for mass spec, .cif for crystallography).

- Long-Term Storage : Partner with domain-specific repositories (e.g., PDB for structures, PRIDE for proteomics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.